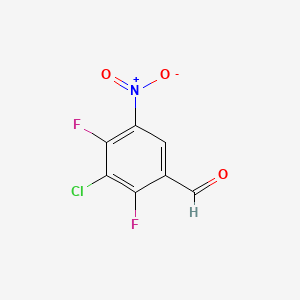
3-Chloro-2,4-difluoro-5-nitrobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2,4-difluoro-5-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H2ClF2NO3 It is a derivative of benzaldehyde, characterized by the presence of chloro, difluoro, and nitro substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,4-difluoro-5-nitrobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2,4-difluoro-3-chlorobenzaldehyde, followed by oxidation and other functional group transformations. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and oxidizing agents such as potassium permanganate or chromium trioxide for oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-Chloro-2,4-difluoro-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and nitro groups make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia under basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Major Products Formed
Nucleophilic Substitution: Substituted benzaldehydes or benzylamines.
Reduction: 3-Chloro-2,4-difluoro-5-aminobenzaldehyde.
Oxidation: 3-Chloro-2,4-difluoro-5-nitrobenzoic acid.
科学的研究の応用
3-Chloro-2,4-difluoro-5-nitrobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting bacterial infections and inflammatory diseases.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Chloro-2,4-difluoro-5-nitrobenzaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. The nitro group can undergo bioreduction, generating reactive intermediates that can damage bacterial DNA or proteins .
類似化合物との比較
Similar Compounds
2,4-Difluoro-5-nitrobenzaldehyde: Similar structure but lacks the chloro substituent.
4-Chloro-3-nitrobenzaldehyde: Similar structure but lacks the difluoro substituents.
Uniqueness
3-Chloro-2,4-difluoro-5-nitrobenzaldehyde is unique due to the combination of chloro, difluoro, and nitro groups, which impart distinct chemical reactivity and potential biological activity. The presence of these substituents can influence the compound’s electronic properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.
特性
分子式 |
C7H2ClF2NO3 |
|---|---|
分子量 |
221.54 g/mol |
IUPAC名 |
3-chloro-2,4-difluoro-5-nitrobenzaldehyde |
InChI |
InChI=1S/C7H2ClF2NO3/c8-5-6(9)3(2-12)1-4(7(5)10)11(13)14/h1-2H |
InChIキー |
QLTGBPRAGAJINV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])F)Cl)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol](/img/structure/B13445870.png)
![cis-(+/-)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol-d6; Racemic Tramadol-d6; Tramadol Contramid-d6; cis-Tramadol-d6; Tramaliv-d6](/img/structure/B13445884.png)
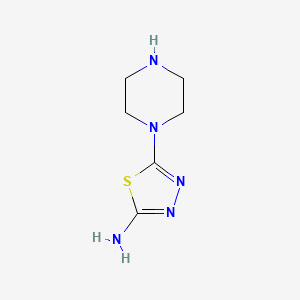
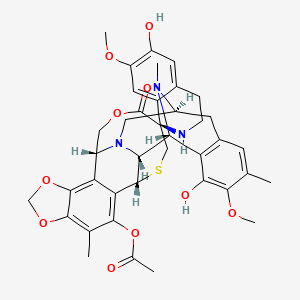

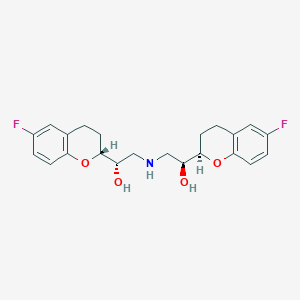
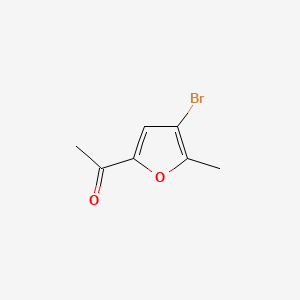


![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide](/img/structure/B13445933.png)
![2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol](/img/structure/B13445937.png)
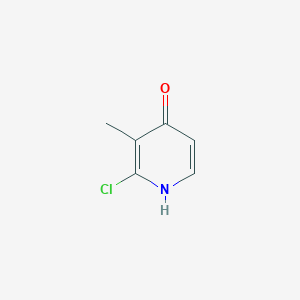
![Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B13445947.png)
![(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B13445949.png)
